![molecular formula C6H6BN3O2 B1435743 {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid CAS No. 1588769-41-8](/img/structure/B1435743.png)
{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid
Descripción general
Descripción
“{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” is a chemical compound with the CAS Number 1588769-41-8 . It has a molecular weight of 162.94 and its IUPAC name is [1,2,4]triazolo[4,3-a]pyridin-6-ylboronic acid . It is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” and its derivatives has been reported in various studies . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases .Molecular Structure Analysis
The InChI code of “{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” is 1S/C6H6BN3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4,11-12H . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” has a molecular weight of 162.94 . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . For instance, it is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles .
Antimalarial Agents
A series of {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum . Two compounds showed good in vitro antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .
Inhibitors of c-Met Kinase
Triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties have been evaluated for their inhibitory activity against c-Met kinase . These compounds have potential applications in cancer treatment .
Dual c-Met/VEGFR-2 Inhibitors
Some derivatives of {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid have been evaluated as potential dual inhibitors of c-Met and VEGFR-2 . These compounds could have potential applications in the treatment of cancer .
Treatment of Cardiovascular Disorders
Compounds containing a 1,2,4-triazolo[1,5-a]pyridine moiety, which can be synthesized using {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid, have been used in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
These compounds have also been used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
1,2,4-triazolo[1,5-a]pyridine compounds have been used in the treatment of hyperproliferative disorders .
Applications in Material Sciences
In addition to their medicinal applications, these compounds also have various applications in the field of material sciences .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. c-Met is involved in the regulation of cell growth, motility, and morphogenesis, while VEGFR-2 is a key receptor in VEGF-induced endothelial proliferation, survival, and migration .
Mode of Action
{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid interacts with its targets by inhibiting their activities . It exhibits excellent kinase inhibitory activities against c-Met and VEGFR-2 . The compound binds to these proteins, which is similar to the action of foretinib, a known inhibitor .
Biochemical Pathways
The compound affects the pathways regulated by c-Met and VEGFR-2 . By inhibiting these kinases, it disrupts the signaling pathways they control, leading to a decrease in cell proliferation and an increase in apoptosis
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJFEDPCIDRFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=NN=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid | |
CAS RN |
1588769-41-8 | |
Record name | {[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.